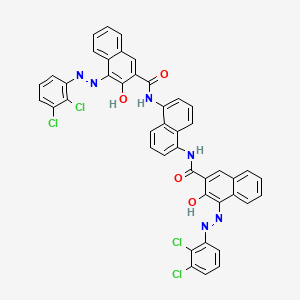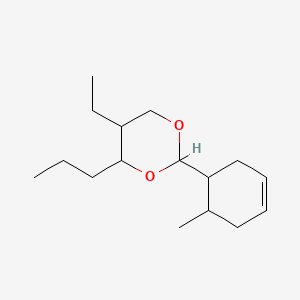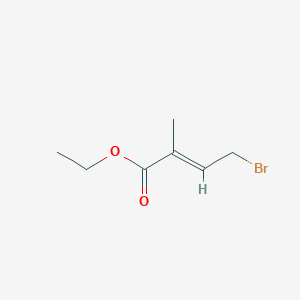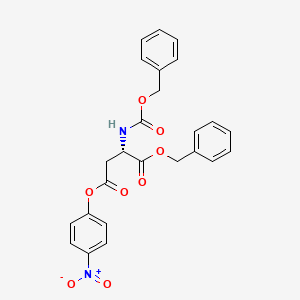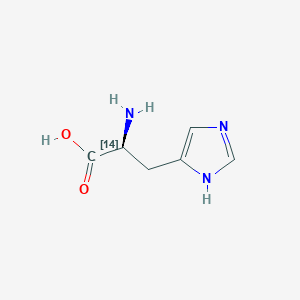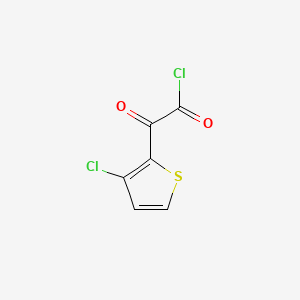
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a thiophene ring substituted with a chlorine atom at the 3-position and an oxoacetyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride typically involves the chlorination of thiophene derivatives followed by acylation. One common method includes the reaction of 3-chlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Sulfoxides and sulfones: from oxidation reactions.
Scientific Research Applications
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
Comparison with Similar Compounds
- 2-(3-Bromothiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Methylthiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Nitrothiophen-2-yl)-2-oxoacetyl chloride
Comparison:
- Reactivity: The presence of different substituents (e.g., chlorine, bromine, methyl, nitro) on the thiophene ring can significantly influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the nature of the substituent. For example, the nitro-substituted compound may have enhanced reactivity in electrophilic aromatic substitution reactions.
Properties
Molecular Formula |
C6H2Cl2O2S |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
2-(3-chlorothiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H2Cl2O2S/c7-3-1-2-11-5(3)4(9)6(8)10/h1-2H |
InChI Key |
HDZVJMMHZGQBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
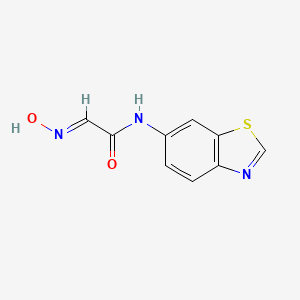


![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
